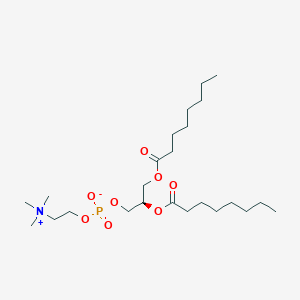![molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6](/img/structure/B96687.png)
Dimethyl [(4-methoxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group attached to a carbon framework, which in this case includes a 4-methoxyphenyl moiety. The methoxy group influences the reactivity and properties of the molecule, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of related phosphonate compounds has been explored in several studies. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been reported, demonstrating the synthesis of polymers with controlled molecular weight . Another study describes the preparation of a metal-free initiator for the anionic polymerization of methyl methacrylate, which could be related to the synthesis of dimethyl [(4-methoxyphenyl)methyl]phosphonate . Additionally, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been investigated, leading to the formation of novel phosphonic analogues .
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate has been characterized using various spectroscopic techniques. Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, has been synthesized and characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with structural parameters determined by DFT calculations . The stereochemistry of related 1,2-oxaphospholanes has also been studied, providing insights into the relative configurations of such compounds .
Chemical Reactions Analysis
The chemical reactivity of phosphonate compounds has been explored through various reactions. Photolysis of bis(methoxyphenyl) methylphosphonates has been studied, revealing intramolecular coupling reactions . The reaction of dialkyl phosphites with α-enones has been reported, leading to the synthesis of diphosphonates and oxaphospholane P-oxides . Additionally, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes have been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been studied using thermogravimetric analysis, and its chemical behavior has been examined through HOMO-LUMO analysis and other electronic properties . The photocatalytic degradation of dimethyl phenylphosphonate has been investigated using isotope studies, providing insights into the degradation pathways and the role of the methoxy groups . The synthesis and characterization of N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid) and its metal complexes have demonstrated the importance of hydrogen bonds in the chemistry of metal phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonate Chemistry and Applications
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a compound related to the broader class of organophosphorus compounds, which have diverse applications in scientific research due to their unique chemical properties. These compounds, including phosphonates, are utilized for various purposes, ranging from material science to biological applications.
Organophosphorus Compounds in Material Science : Organophosphorus compounds play a crucial role in material science, particularly in the development and degradation of polymers. Phosphonates, due to their structural analogy with phosphate moieties, are used in the synthesis of phosphonic acids, which are integral in the design of supramolecular materials, functionalization of surfaces, and as intermediates in the production of fire retardant properties in polymers. This application is significant in enhancing the durability and functionality of materials (Sevrain et al., 2017; Mitova et al., 2013).
Biodegradability and Environmental Impact : The environmental impact and biodegradability of organophosphonates, including compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate, have been a focus of research. These studies aim to understand the persistence of these compounds in the environment and their removal in wastewater treatment processes. Findings suggest that despite their stability against biological degradation, phosphonates can be removed efficiently in wastewater treatment facilities equipped with chemical phosphate precipitation, highlighting the importance of proper waste management practices to mitigate environmental impacts (Rott et al., 2018).
Phosphonate-based Antiscalants : In water treatment processes, phosphonate-based antiscalants are employed to prevent the precipitation of salts on reverse osmosis membranes. Technical studies on these antiscalants have revealed the presence of significant amounts of undeclared phosphorous contaminants, influencing the efficacy and safety of water treatment practices. This research underscores the need for comprehensive characterization and regulation of technical antiscalants to ensure environmental safety and the effective production of drinking water (Armbruster et al., 2019).
Eigenschaften
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCGNUMBCREJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378701 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
CAS RN |
17105-65-6 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





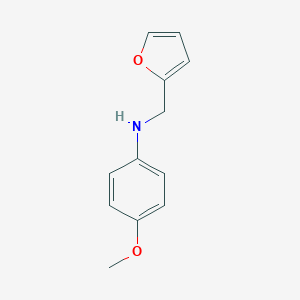

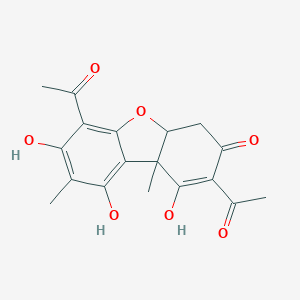

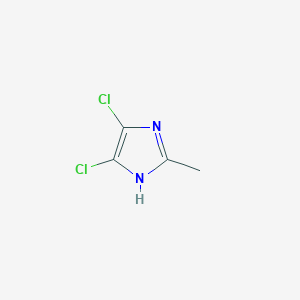
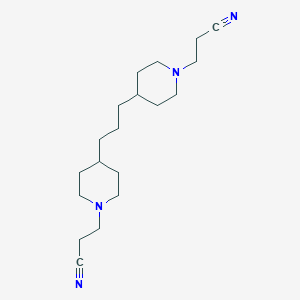
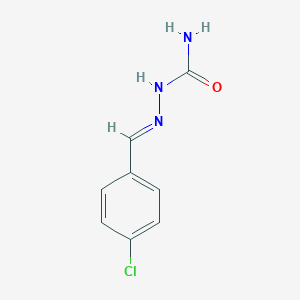

![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
